molecular formula C14H11NO2 B6375711 2-Cyano-5-(3-methoxyphenyl)phenol, 95% CAS No. 1261974-26-8

2-Cyano-5-(3-methoxyphenyl)phenol, 95%

Cat. No. B6375711
CAS RN: 1261974-26-8
M. Wt: 225.24 g/mol
InChI Key: OVZZXGYBRBSGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(3-methoxyphenyl)phenol, 95% (2-CMPP) is a synthetic phenolic compound that is widely used in various scientific research applications. It is a versatile reagent that is relatively easy to synthesize and its properties make it suitable for a variety of laboratory experiments.

Scientific Research Applications

2-Cyano-5-(3-methoxyphenyl)phenol, 95% is widely used in scientific research as a reagent for various chemical reactions. It is used for the synthesis of polymers, for the synthesis of pharmaceuticals, and for the synthesis of materials with specific properties. It is also used in the production of dyes, pigments, and other compounds. Additionally, it is used in the synthesis of various compounds such as 2-cyano-3-methoxy-5-phenylphenol, which is used in the synthesis of polymers.

Mechanism of Action

2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a synthetic phenolic compound that is used in various scientific research applications. It has a phenolic group attached to a cyano group. This allows it to interact with a wide range of compounds and to act as a catalyst in various chemical reactions. The cyano group also allows it to interact with a wide range of compounds and to act as a nucleophile in various chemical reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a synthetic phenolic compound that has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(3-methoxyphenyl)phenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, 2-Cyano-5-(3-methoxyphenyl)phenol, 95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a wide range of applications. Additionally, it is highly stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be used in a solvent such as ethanol or dimethyl sulfoxide (DMSO). Additionally, its use in certain experiments may require special precautions due to its potential toxicity.

Future Directions

2-Cyano-5-(3-methoxyphenyl)phenol, 95% has a wide range of potential applications in the scientific research field. Future research could focus on developing more efficient synthesis methods for 2-Cyano-5-(3-methoxyphenyl)phenol, 95% and exploring its potential applications in the synthesis of polymers and pharmaceuticals. Additionally, research could focus on exploring the biochemical and physiological effects of 2-Cyano-5-(3-methoxyphenyl)phenol, 95%, as well as its potential therapeutic applications. Finally, research could focus on exploring the potential toxicity of 2-Cyano-5-(3-methoxyphenyl)phenol, 95% and developing methods to reduce its toxicity.

Synthesis Methods

2-Cyano-5-(3-methoxyphenyl)phenol, 95% is synthesized by the condensation of 2-cyanophenol and 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 12 hours. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration. The product is then recrystallized from ethanol to obtain a 95% pure sample of 2-Cyano-5-(3-methoxyphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-4-(3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZZXGYBRBSGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684676
Record name 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3-methoxyphenyl)phenol

CAS RN

1261974-26-8
Record name 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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